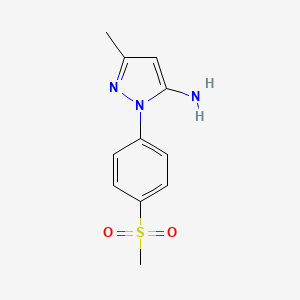

2-(4-Methanesulfonyl-phenyl)-5-methyl-2H-pyrazol-3-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-methyl-2-(4-methylsulfonylphenyl)pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(4-methylsulfonylphenyl)pyrazol-3-amine can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine with a suitable carbonyl compound. For instance, the reaction of 4-methylsulfonylacetophenone with hydrazine hydrate under reflux conditions can yield the desired pyrazole derivative . Another method involves the use of multicomponent reactions, where a combination of aldehydes, ketones, and hydrazines are reacted together in a one-pot synthesis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as copper or palladium, to facilitate the cyclization process . Additionally, solvent-free or green chemistry approaches may be employed to reduce environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(4-methylsulfonylphenyl)pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or carbon atoms of the pyrazole ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-methyl-2-(4-methylsulfonylphenyl)pyrazol-3-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Industry: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-methyl-2-(4-methylsulfonylphenyl)pyrazol-3-amine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the cyclooxygenase-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This selective inhibition reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for protecting the stomach lining .

Comparison with Similar Compounds

Similar Compounds

Celecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties.

Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular side effects.

Valdecoxib: Similar to rofecoxib, it was also withdrawn due to safety concerns.

Uniqueness

5-methyl-2-(4-methylsulfonylphenyl)pyrazol-3-amine stands out due to its unique structural features, such as the presence of both a methyl group and a methylsulfonylphenyl group. These modifications can enhance its selectivity and potency as a COX-2 inhibitor while potentially reducing side effects .

Properties

Molecular Formula |

C11H13N3O2S |

|---|---|

Molecular Weight |

251.31 g/mol |

IUPAC Name |

5-methyl-2-(4-methylsulfonylphenyl)pyrazol-3-amine |

InChI |

InChI=1S/C11H13N3O2S/c1-8-7-11(12)14(13-8)9-3-5-10(6-4-9)17(2,15)16/h3-7H,12H2,1-2H3 |

InChI Key |

RSNJTBAMNRWHNC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC=C(C=C2)S(=O)(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Furan-2-yl)piperazin-1-yl]-6,7-dimethoxyquinolin-4-amine](/img/structure/B13874151.png)

![N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B13874158.png)